3,6-dihydro-2H-[1,2'-bipyridine]-6'-carbonitrile
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Overview
Description
3,6-Dihydro-2H-[1,2’-bipyridine]-6’-carbonitrile is a heterocyclic compound that features a bipyridine core with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dihydro-2H-[1,2’-bipyridine]-6’-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of bipyridine derivatives with nitrile-containing reagents under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydro-2H-[1,2’-bipyridine]-6’-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The bipyridine core allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3,6-Dihydro-2H-[1,2’-bipyridine]-6’-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and developing bioactive molecules.
Industry: Used in the development of advanced materials with unique electronic and optical properties .
Mechanism of Action
The mechanism by which 3,6-dihydro-2H-[1,2’-bipyridine]-6’-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The compound’s bipyridine core allows it to bind to metal ions and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: Another heterocyclic compound with two adjacent nitrogen atoms, known for its pharmacological activities.
Pyridazinone: A derivative of pyridazine with a wide range of biological activities.
1,2-Oxazines: Compounds with similar structural motifs used in various chemical and biological applications.
Uniqueness
3,6-Dihydro-2H-[1,2’-bipyridine]-6’-carbonitrile is unique due to its specific bipyridine core and carbonitrile group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(3,6-dihydro-2H-pyridin-1-yl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-9-10-5-4-6-11(13-10)14-7-2-1-3-8-14/h1-2,4-6H,3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBJFKFKBGWEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=CC=CC(=N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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